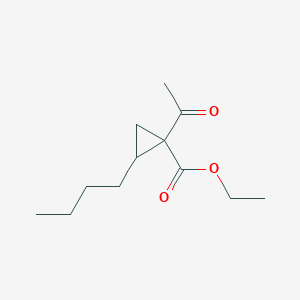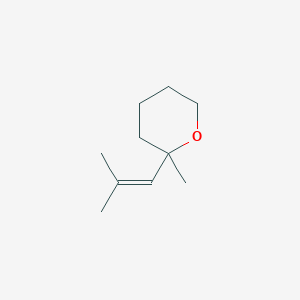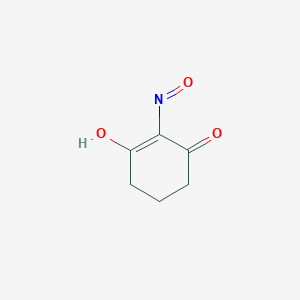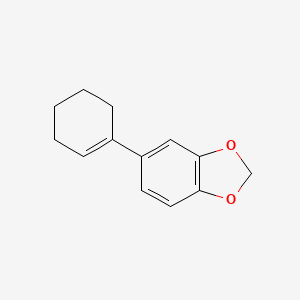
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is a synthetic organic compound known for its unique structural properties. It is a branched-chain fatty acid ester, which finds applications in various fields due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol and hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and corresponding carboxylic acids.
Reduction: 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and cosmetic products due to its stability and desirable physical properties.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl acetate
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl butyrate
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
90441-68-2 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] hexanoate |
InChI |
InChI=1S/C24H48O2/c1-10-11-12-13-22(25)26-18-21(20(3)17-24(7,8)9)15-14-19(2)16-23(4,5)6/h19-21H,10-18H2,1-9H3 |
InChI-Schlüssel |
GEOGPZYICSSGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)




![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

